Allyl methyl sulfide
Overview
Description
Allyl Methyl Sulfide is an organosulfur compound with the chemical formula CH₂=CHCH₂SCH₃. It is a colorless liquid with a strong odor characteristic of alkyl sulfides. This compound is a metabolite of garlic and is responsible for the characteristic “garlic breath” after consuming garlic .
Mechanism of Action
Target of Action
Allyl methyl sulfide (AMS) is an organosulfur compound found in garlic . It is known for its antibacterial, antioxidant, and anticancer activities . The primary targets of AMS are cellular thiols , which play a crucial role in maintaining the redox state of cells and are involved in various cellular functions.
Mode of Action
AMS interacts with its targets, the cellular thiols, through a redox modulation mechanism . The redox-active sulfur species in AMS can oxidize thiols to generate oxidative stressors (e.g., peroxides, hydroxyl radicals, hydropersulfides, persulfides), which in turn results in a cocktail of reactive sulfur species (RSS) that can adopt various pathways in the cell .
Biochemical Pathways
The biochemical pathways affected by AMS primarily involve redox processes. The oxidation of thiols by AMS leads to the generation of various oxidative stressors. These stressors can affect multiple cellular pathways, leading to changes in cell function . .
Pharmacokinetics
Detailed pharmacokinetic parameters and studies on AMS, especially as an anticancer agent, are still limited .
Result of Action
The interaction of AMS with cellular thiols and the subsequent generation of oxidative stressors can lead to various molecular and cellular effects. These include the reduction of risk factors for cardiovascular diseases and cancer, stimulation of immune function, enhanced foreign compound detoxification, radio protection, restoration of physical strength, cholesterol-lowering, resistance to various stresses, and potential anti-aging effects . In terms of its anticancer properties, AMS has been shown to stimulate detoxification enzymes, protect from oxidative stress, induce cell apoptosis and cell cycle arrest, prevent chromosomal damage, induce the immune system, and suppress nitrosamine bioactivation .
Action Environment
The action, efficacy, and stability of AMS can be influenced by various environmental factors. For instance, the bioavailability of AMS in the gastrointestinal tract is dependent on the activity of the enzyme alliinase . Its stability can be affected by various conditions like gastric acid and intestinal enzyme proteases . Moreover, the action of AMS can also be influenced by factors such as temperature, pH, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Allyl methyl sulfide exhibits antibacterial, antioxidant, and anticancer properties . It is one of the major active compounds of Allium species, which includes garlic . The organosulfur compounds in garlic, including this compound, are believed to prevent the development of cancer, cardiovascular, neurological, diabetes, liver diseases as well as allergy and arthritis .
Cellular Effects
Organosulfur compounds from garlic, which include this compound, have been shown to have antibacterial and antioxidant activities . These activities are related to their rich content in sulfur compounds .
Molecular Mechanism
It is known that organosulfur compounds from garlic, including this compound, can inhibit cytochrome p4502E1 (CYP2E1), which is one of the mechanisms explaining the anticarcinogenic effects of garlic-derived agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on the excretion profiles of garlic-derived compounds, maximum concentrations of the metabolites were detected around 1–2 h after garlic intake . In some cases, a second maximum occurred around 6 h after ingestion of garlic .
Dosage Effects in Animal Models
In animal studies, oral doses in excess of 50 mg/kg of diallyl sulfide, a compound similar to this compound, effectively shut down the CYP2E1 protein . This indicates that 50 mg/kg is the inflection point in animal studies in which this CYP can be suppressed .
Metabolic Pathways
The major metabolic pathways of this compound in mammals include methylation, oxidation, glutathione, and N-acetyl conjugations . After ingestion of raw garlic by a human, this compound was discovered in the breath of tested volunteers .
Transport and Distribution
It is known that organosulfur compounds from garlic, including this compound, are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation .
Subcellular Localization
It is known that organosulfur compounds from garlic, including this compound, are volatile and can cross the cell membrane and enter the cells easily .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl Methyl Sulfide is typically prepared by the reaction of allyl chloride with sodium hydroxide and methanethiol. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH (aq)} + \text{CH}_3\text{SH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{SCH}_3 + \text{NaCl} + \text{H}_2\text{O} ] This reaction is carried out under aqueous conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Allyl Methyl Sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, this compound can form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfide group is replaced by other nucleophiles. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions include allyl methyl sulfoxide, allyl methyl sulfone, and various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, Allyl Methyl Sulfide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex organosulfur compounds.
Biology: In biological research, this compound is studied for its role as a metabolite of garlic. It is investigated for its potential health benefits, including antimicrobial and antioxidant properties .
Medicine: this compound is explored for its therapeutic properties. It is believed to have potential in preventing cardiovascular diseases, cancer, and other health conditions due to its bioactive properties .
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its strong odor makes it a valuable component in creating garlic-like scents .
Comparison with Similar Compounds
- Diallyl Disulfide
- Diallyl Trisulfide
- Diallyl Sulfide
- Dipropyl Disulfide
- Dipropyl Trisulfide
- 1-Propenylpropyl Disulfide
- Dimethyl Disulfide
Comparison: Allyl Methyl Sulfide is unique among these compounds due to its specific structure and odor profile. While other organosulfur compounds also exhibit bioactive properties, this compound is particularly noted for its role in contributing to the characteristic garlic breath. Its relatively simple structure makes it a valuable model compound for studying the properties and reactions of organosulfur compounds .
Properties
IUPAC Name |
3-methylsulfanylprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-3-4-5-2/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLPQIPTCCLBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064976 | |
Record name | 1-Propene, 3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
92.00 to 93.00 °C. @ 760.00 mm Hg | |
Record name | 3-(Methylthio)-1-propene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10152-76-8 | |
Record name | Allyl methyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10152-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl methyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010152768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 3-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl methyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALLYL METHYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7QI1R316C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(Methylthio)-1-propene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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